molecular formula C10H11NO3 B072656 Carboxymethyl oxyimino acetophenone CAS No. 1205-09-0

Carboxymethyl oxyimino acetophenone

Cat. No.: B072656
CAS No.: 1205-09-0
M. Wt: 193.20 g/mol
InChI Key: RCSPUQDYCFCXCV-UHFFFAOYSA-N
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Description

Carboxymethyl oxyimino acetophenone is a chemical compound that belongs to the class of acetophenone derivatives Acetophenones are phenolic compounds that are widely studied for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethyl oxyimino acetophenone can be synthesized through various synthetic routes. One common method involves the reaction of acetophenone with hydroxylamine hydrochloride to form the corresponding oxime, followed by carboxymethylation using chloroacetic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the carboxymethylation process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Carboxymethyl oxyimino acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted acetophenone derivatives.

Scientific Research Applications

Carboxymethyl oxyimino acetophenone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.

    Industry: It is used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of carboxymethyl oxyimino acetophenone involves its interaction with various molecular targets and pathways:

    NADPH Oxidase Inhibition: The compound has been reported to inhibit NADPH oxidase, an enzyme involved in the production of reactive oxygen species.

    Cell Membrane Permeability: Studies have shown that it can alter cell membrane permeability, affecting the growth and viability of microbial cells.

    Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Carboxymethyl oxyimino acetophenone can be compared with other acetophenone derivatives:

    Apocynin: Known for its anti-inflammatory properties and NADPH oxidase inhibition.

    Paeonol: Exhibits antioxidant and anti-inflammatory activities without significant side effects.

    Xanthoxylin: Demonstrates antifungal activity against various fungal strains.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable precursor in organic synthesis. Additionally, its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, highlight its potential in medicine and other fields.

Biological Activity

Carboxymethyl oxyimino acetophenone is a chemical compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the class of acetophenone derivatives, which are recognized for their broad range of biological activities. The compound can be synthesized through the reaction of acetophenone with hydroxylamine hydrochloride followed by carboxymethylation using chloroacetic acid, typically in the presence of a base like sodium hydroxide to enhance yields.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases.
  • Antimicrobial Properties : Research indicates that this compound has potential antimicrobial and antifungal effects, making it a candidate for treating infections caused by resistant strains of bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory conditions.

The mechanisms through which this compound exerts its biological effects include:

  • NADPH Oxidase Inhibition : The compound inhibits NADPH oxidase, an enzyme responsible for producing reactive oxygen species (ROS), thereby mitigating oxidative stress.
  • Alteration of Cell Membrane Permeability : It has been observed that this compound can modify cell membrane permeability, affecting the viability and growth of microbial cells.

Comparative Analysis with Similar Compounds

A comparative analysis with other acetophenone derivatives highlights the unique properties of this compound:

Compound Biological Activity Mechanism
ApocyninAnti-inflammatoryNADPH oxidase inhibition
PaeonolAntioxidantFree radical scavenging
XanthoxylinAntifungalDisruption of fungal cell membranes

This table illustrates how this compound stands out among its peers due to its multifaceted biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Efficacy : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
  • Antimicrobial Testing : A study evaluated the antimicrobial activity against various bacterial strains, including resistant pathogens. The results indicated that the compound exhibited notable inhibitory effects on bacterial growth compared to conventional antibiotics.
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers, supporting its role as an anti-inflammatory agent.

Properties

IUPAC Name

2-(1-phenylethylideneamino)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(11-14-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSPUQDYCFCXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253652
Record name 2-[[(1-Phenylethylidene)amino]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-09-0
Record name 2-[[(1-Phenylethylidene)amino]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1-Phenylethylidene)amino]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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